Home > Products > Screening Compounds P46431 > Barasertib dihydrochloride
Barasertib dihydrochloride - 722543-50-2

Barasertib dihydrochloride

Catalog Number: EVT-453130
CAS Number: 722543-50-2
Molecular Formula: C26H33Cl2FN7O6P
Molecular Weight: 660.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Barasertib dihydrochloride is a potent and selective small-molecule inhibitor of Aurora B kinase. [] It belongs to the class of serine/threonine kinase inhibitors and is investigated for its potential as an anti-cancer agent. []

Everolimus

Compound Description: Everolimus is a proliferation signal inhibitor and immunosuppressant that acts as a mammalian target of rapamycin (mTOR) inhibitor. It is used in cancer treatment and to prevent organ transplant rejection. [, , ]

Relevance: Everolimus was investigated alongside barasertib dihydrochloride in several studies exploring potential synergistic effects of drug combinations on leukemia lymphocytes. While both compounds exhibit anticancer activity, they target different pathways. Everolimus inhibits mTOR, a key regulator of cell growth and proliferation, whereas barasertib dihydrochloride inhibits Aurora B kinase, a crucial enzyme for cell division. [, , ]

Mitoxantrone Dihydrochloride

Compound Description: Mitoxantrone dihydrochloride (MTX) is an antineoplastic agent that intercalates into DNA, disrupting DNA synthesis and repair. It is FDA-approved for treating certain cancers, including acute myeloid leukemia. []

Relevance: While structurally distinct from barasertib dihydrochloride, MTX was investigated for its potential to bind to the SARS-CoV-2 NSP1 C-terminal region (NSP1-CTR). This research aimed to identify druggable compounds that could target NSP1, a vital protein for the virus's ability to evade the host immune system. While both compounds target different proteins, the research highlights a shared interest in exploring potential drug targets for various diseases. []

Lonafarnib

Compound Description: Lonafarnib is a farnesyltransferase inhibitor, originally developed as an anticancer agent but later repurposed for treating Progeria syndrome, a rare genetic disorder that causes premature aging. [, ]

Relevance: Lonafarnib was included in studies investigating synergistic cytotoxic effects of drug combinations on leukemia lymphocytes alongside barasertib dihydrochloride. Both compounds exhibit anticancer activity through different mechanisms, with lonafarnib inhibiting farnesyltransferase, an enzyme crucial for the function of proteins involved in cell signaling and growth. [, ]

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), involved in regulating the cell cycle. It is used in the treatment of certain breast cancers. [, ]

Relevance: Palbociclib was investigated in conjunction with barasertib dihydrochloride in studies exploring synergistic cytotoxic effects of drug combinations on leukemia lymphocytes. Both compounds target different stages of the cell cycle and exhibit anticancer activity. Palbociclib inhibits CDK4/6, key regulators of cell cycle progression, while barasertib dihydrochloride inhibits Aurora B kinase, essential for mitosis. [, ]

2-Deoxy-D-glucose (2-DG)

Compound Description: 2-Deoxy-D-glucose (2-DG) is a glucose analog that interferes with glucose metabolism. It is investigated for its potential anticancer activity by disrupting cellular energy production. []

Relevance: 2-Deoxy-D-glucose was studied in combination with barasertib dihydrochloride to evaluate their combined effect on leukemia cells. While not structurally similar, the study aimed to determine if 2-DG could sensitize cancer cells to barasertib dihydrochloride's effects, potentially enhancing its anticancer activity. []

Source and Classification

Barasertib dihydrochloride is developed by AstraZeneca and has been studied extensively in preclinical and clinical settings. It is classified under the category of antineoplastic agents, specifically targeting Aurora kinases, which play critical roles in cell division and are often overexpressed in various cancers. The chemical structure of Barasertib dihydrochloride allows it to function effectively as a selective inhibitor of Aurora B kinase, which is essential for proper chromosome segregation during mitosis.

Synthesis Analysis

The synthesis of Barasertib dihydrochloride involves several key steps that utilize various chemical reactions. One notable method includes a condensation reaction involving primary amines and benzotriazole derivatives. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with appropriate pyrazoloquinazoline precursors.
  2. Condensation Reaction: A condensation reaction is performed between the amine group and the benzotriazole, typically under mild conditions to enhance product yield and purity.
  3. Purification: The resulting product undergoes purification processes such as recrystallization or chromatography to isolate Barasertib dihydrochloride in its pure form.

The reaction conditions are optimized to ensure high yield and minimize by-products, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

Barasertib dihydrochloride has a complex molecular structure characterized by its pyrazoloquinazoline backbone. The molecular formula is C20H24Cl2N6O3C_{20}H_{24}Cl_2N_6O_3, with a molecular weight of approximately 455.36 g/mol.

Key Structural Features:

  • Pyrazoloquinazoline Core: This core structure is responsible for the compound's biological activity.
  • Chloride Ions: The presence of two chloride ions enhances solubility and stability in aqueous environments.
  • Functional Groups: The molecule contains various functional groups, including amines and hydroxyls, which are critical for its interaction with biological targets.

Molecular modeling studies have indicated that Barasertib dihydrochloride fits well into the ATP-binding site of Aurora B kinase, facilitating effective inhibition .

Chemical Reactions Analysis

Barasertib dihydrochloride participates in various chemical reactions primarily related to its role as an inhibitor of Aurora B kinase. Key reactions include:

  1. Inhibition of Kinase Activity: Barasertib dihydrochloride binds competitively to the ATP-binding site of Aurora B kinase, preventing phosphorylation events necessary for cell cycle progression.
  2. Cellular Responses: In biological systems, the inhibition leads to aberrant cell division and increased apoptosis in tumor cells, demonstrating its therapeutic potential against malignancies .

These reactions highlight the compound's mechanism of action at the cellular level, contributing to its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of Barasertib dihydrochloride involves selective inhibition of Aurora B kinase, which is crucial for proper mitotic spindle formation and chromosome alignment during cell division.

  1. Binding Affinity: Barasertib dihydrochloride exhibits high binding affinity to Aurora B kinase with an IC50 value of approximately 0.37 nM in cell-free assays .
  2. Disruption of Mitosis: By inhibiting Aurora B activity, Barasertib dihydrochloride disrupts mitotic processes, leading to defective chromosome segregation and ultimately triggering apoptosis in cancer cells.
  3. Impact on Tumor Growth: Preclinical studies have shown that treatment with Barasertib dihydrochloride results in significant tumor regression in xenograft models .

This targeted mechanism underscores the potential utility of Barasertib dihydrochloride in cancer therapy.

Physical and Chemical Properties Analysis

Barasertib dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Highly soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties are essential for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .

Applications

Barasertib dihydrochloride has significant applications in the field of oncology:

  1. Cancer Treatment: It is primarily investigated for treating various types of cancers where Aurora B overexpression is implicated, including hematological malignancies and solid tumors.
  2. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profiles in combination with other chemotherapeutic agents .
  3. Research Tool: Beyond therapeutic applications, it serves as a valuable research tool for studying cell cycle regulation and the role of kinases in cancer biology.

The continued exploration of Barasertib dihydrochloride may lead to advancements in targeted cancer therapies, providing new avenues for treatment strategies against resistant cancer types.

Properties

CAS Number

722543-50-2

Product Name

Barasertib dihydrochloride

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride

Molecular Formula

C26H33Cl2FN7O6P

Molecular Weight

660.5 g/mol

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.